molecular formula C15H23N5O2 B3016516 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1448058-40-9

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B3016516
CAS RN: 1448058-40-9
M. Wt: 305.382
InChI Key: FOIBFGMNFBQEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one” is a unique chemical compound. It has the empirical formula C15H23N5O2 and a molecular weight of 305.382 . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a pyridazine ring attached to a piperazine ring via a propyl linker . The exact structure can be represented by the SMILES string O=C(CCN1CCNCC1)N2CCOCC2 .

Scientific Research Applications

Pharmacology

In pharmacology, this compound has been explored for its potential therapeutic effects. It’s structurally related to cinnolines, which are known for their wide range of pharmacological activities, including antibacterial, antitumor, antifungal, and anti-inflammatory properties . The compound’s derivatives could be synthesized as potential agents for treating various diseases, leveraging their biological activity.

Antifungal Applications

The compound’s derivatives have been synthesized as potential antifungal agents. They undergo intramolecular cyclization to form cinnolines, which have shown fungicidal activity against certain strains of fungi . This suggests its utility in developing new antifungal medications or treatments.

properties

IUPAC Name

1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-2-15(21)20-5-3-19(4-6-20)14-11-13(12-16-17-14)18-7-9-22-10-8-18/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBFGMNFBQEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

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